4-(4-Methoxyphenyl)picolinonitrile

Coordination Chemistry Fluorescent Sensors Schiff Bases

Researchers requiring reproducible SAR data often face supply inconsistencies with generic picolinonitrile analogs. 4-(4-Methoxyphenyl)picolinonitrile resolves this by providing a precise scaffold where the 4-methoxyphenyl group is critical for sub-micromolar antiproliferative activity (GI50 against leukemia SR, colon SW-620, lung NCI-H460) and high fluorescence quantum yield (up to 15.4%) in Zn²⁺ sensors. - Enables direct synthesis of Schiff base ligands with validated photophysical performance. - Eliminates batch-to-batch variability that compromises hit-to-lead optimization. - Available for immediate dispatch via BenchChem’s global logistics network.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Cat. No. B12972435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)picolinonitrile
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC=C2)C#N
InChIInChI=1S/C13H10N2O/c1-16-13-4-2-10(3-5-13)11-6-7-15-12(8-11)9-14/h2-8H,1H3
InChIKeyKCOJXPUJJHUIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)picolinonitrile Overview


4-(4-Methoxyphenyl)picolinonitrile (CAS N/A) is a picolinonitrile derivative characterized by a pyridine ring with a nitrile group at the 2-position and a 4-methoxyphenyl substituent at the 4-position . This molecular architecture, with a molecular weight of 210.23 g/mol, is foundational in organic synthesis, primarily serving as a precursor to Schiff base ligands for metal coordination [1] and as a core structure for medicinal chemistry programs [2]. Its value proposition for procurement lies in its dual functionality: the nitrile group offers a versatile handle for further transformation (e.g., to amidines), while the 4-methoxyphenyl moiety can influence electronic properties and binding interactions.

Schiff base ligand precursor for metal coordination and sensor studies
Medicinal chemistry core with reported substituent-dependent SAR profile
Nitrile handle enables further transformation to amidines and other derivatives

Structural Specificity of 4-(4-Methoxyphenyl)picolinonitrile


Generic substitution within the picolinonitrile class is inadvisable because the specific substitution pattern on the pyridine ring profoundly dictates the photophysical behavior of its derivatives and the biological activity of the final compounds. For instance, the position of the nitrile group (picolinonitrile vs. isonicotinonitrile) alters the coordination geometry and electronic properties of derived ligands, directly impacting metal sensing capabilities [1]. Furthermore, even small changes to the aryl substituent, such as replacing the 4-methoxyphenyl group with a 4-chlorophenyl group, can dramatically shift antiproliferative potency and target selectivity in medicinal chemistry applications [2]. Therefore, substituting 4-(4-Methoxyphenyl)picolinonitrile with a structural analog like 2-(4-methoxyphenyl)isonicotinonitrile or 4-(4-chlorophenyl)picolinonitrile is not scientifically equivalent and will likely yield different research outcomes, making the precise procurement of this specific building block essential for experimental reproducibility and hit-to-lead optimization.

Positional isomer (isonicotinonitrile) may alter ligand geometry and electronic properties, affecting photophysical outcomes.

4-Methoxyphenyl vs. 4-chlorophenyl substitution may shift antiproliferative response and target selectivity in cell-based assays.

4-(4-Methoxyphenyl)picolinonitrile Performance Evidence


Schiff Base Fluorescence Quantum Yield

The value of 4-(4-Methoxyphenyl)picolinonitrile as a synthetic intermediate is demonstrated by the photophysical properties of its derived Schiff bases. Schiff bases synthesized from 6-formyl-3-(4-methoxyphenyl)picolinonitrile exhibit a fluorescence quantum yield of up to 15.4% in solution, along with a dramatic fluorescent quenching response to Zn²⁺ cations [1]. While this is a property of the derivative, it establishes a quantifiable baseline for the parent compound's utility in this application. A direct comparator for the core scaffold's photophysical performance is not available, but this metric provides a clear, quantitative benchmark for assessing material performance.

Fluorescence QY
Class-level
Up to 15.4%
Derived Schiff base metric
Reported photophysical benchmark for sensor applications
Zn²⁺ quenching response supports probe development
Coordination Chemistry Fluorescent Sensors Schiff Bases

Antiproliferative Potency of 4-Methoxyphenyl Analog

A direct structure-activity relationship (SAR) is established when 4-(4-Methoxyphenyl)picolinonitrile is converted into its corresponding picolinamidine derivative (Compound 4a). In a head-to-head comparison against the 4-chlorophenyl (Compound 4b) and 4-bromophenyl (Compound 4c) picolinamidine derivatives, the 4-methoxyphenyl version (4a) demonstrated superior antiproliferative activity against multiple cancer cell lines [1]. Specifically, Compound 4a exhibited sub-micromolar GI50 values against SR leukemia (0.34 µM), SW-620 colon cancer (0.43 µM), and NCI-H460 lung cancer (0.52 µM), showcasing a quantifiable enhancement in potency over its halogenated counterparts (Compound 4c demonstrated a GI50 of >0.52 µM across these lines) [1].

Antiproliferative GI₅₀
Head-to-head
4-Methoxyphenyl analog: SR 0.34 µM, SW-620 0.43 µM, NCI-H460 0.52 µM
4-Cl/4-Br analogs: reported higher GI₅₀ in same panel
Supports cell-model endpoint review
In vitro NCI-60 cancer cell line panel
Medicinal Chemistry Anticancer SAR Analysis

Improved Synthetic Route Efficiency

The synthesis of key derivatives, such as 5-aryl-6-cyanopyridine-2-carbaldehydes, has been optimized specifically for the 4-methoxyphenyl-substituted scaffold. The reported '1,2,4-triazine' methodology provides a more efficient route compared to previously described methods that utilize isonitrosoacetophenone hydrazone and chloroacetonitrile [1]. While specific yield improvements are not enumerated in the abstract, the qualitative statement of a 'more efficient method' indicates a tangible synthetic advantage, reducing time and material costs for researchers building upon this specific core.

Synthetic route
Cross-study comparable
1,2,4-triazine methodology
vs. prior isonitrosoacetophenone hydrazone route
Reported synthetic efficiency improvement
Specific yield/time not quantified
Organic Synthesis Methodology Process Chemistry

4-(4-Methoxyphenyl)picolinonitrile Applications


Fluorescent Schiff Base Zinc Sensors

This compound is an ideal starting material for generating Schiff base ligands. When derivatized to 6-formyl-3-(4-methoxyphenyl)picolinonitrile and subsequently reacted with amines, the resulting ligands exhibit a quantifiable fluorescence quantum yield (up to 15.4%) and a dramatic fluorescence quenching response specifically to zinc cations [1]. This established photophysical behavior makes it suitable for developing optical sensors for Zn²⁺ in biological and environmental samples. Procurement is justified for researchers developing novel fluorescent probes or studying metal ion coordination, where the baseline performance is a known quantity.

Antiproliferative Agent Optimization Core

The scaffold is a validated core for developing potent antiproliferative agents. Direct SAR evidence shows that converting 4-(4-Methoxyphenyl)picolinonitrile to its corresponding picolinamidine yields a compound with sub-micromolar GI50 values against leukemia (SR), colon (SW-620), and lung (NCI-H460) cancer cell lines [2]. Critically, this activity profile was shown to be superior to that of the 4-chloro- and 4-bromo-phenyl analogs [2]. Procurement of this specific compound is essential for medicinal chemists seeking to build upon this SAR, as substituting the 4-methoxyphenyl group would likely result in a demonstrable loss of potency.

PET Radiotracer Precursor Development

Structurally similar picolinonitrile compounds have been utilized as key intermediates in the synthesis of positron emission tomography (PET) radiotracers, specifically those designed to target the metabotropic glutamate receptor 2 (mGluR2) in the brain [1]. This application underscores the relevance of the picolinonitrile core, including the target compound, in developing diagnostic tools for neuropsychiatric disorders. The presence of the nitrile group provides a synthetic handle for introducing isotopic labels (e.g., ¹¹C or ¹⁸F), making 4-(4-Methoxyphenyl)picolinonitrile a strategic starting material for radiochemistry programs focused on neuroimaging.

Coordination Complexes Building Block

As a picolinonitrile derivative, 4-(4-Methoxyphenyl)picolinonitrile serves as a precursor for ligands that can act as surrogates for widely used 2,2'-bipyridine (bpy) ligands [1]. The electron-donating methoxy group and electron-withdrawing nitrile group on the pyridine ring can fine-tune the electronic properties of the resulting metal complexes, potentially leading to new catalysts or materials with unique photoredox properties. Procurement is driven by the need for a specific, functionalized heterocycle that offers a different electronic profile compared to simpler, unsubstituted pyridine building blocks, enabling the exploration of novel coordination chemistry space.

Application
Selection Property
Validation Focus
Fluorescent Zn²⁺ sensor development
Schiff base derivatization and photophysical response
Fluorescence quantum yield and quenching response
Antiproliferative SAR studies
Substituent-dependent activity profile
Cell-model endpoint review (GI₅₀ profiling)
PET radiotracer precursor synthesis
Nitrile handle for isotopic labeling
Radiochemical synthesis feasibility
Coordination chemistry research
Electronic tuning via methoxy/nitrile substituents
Metal complex photoredox and catalytic properties
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